molecular formula C19H23N3O5 B4029630 [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[4-(methoxymethyl)piperidin-1-yl]methanone

[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[4-(methoxymethyl)piperidin-1-yl]methanone

Cat. No.: B4029630
M. Wt: 373.4 g/mol
InChI Key: VPBKGEGOGJTZSX-UHFFFAOYSA-N
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Description

[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[4-(methoxymethyl)piperidin-1-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a benzodioxole moiety, a pyrazole ring, and a piperidine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[4-(methoxymethyl)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the benzodioxole and pyrazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[4-(methoxymethyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[4-(methoxymethyl)piperidin-1-yl]methanone is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, this compound may be used to study its interactions with various biological targets, such as enzymes or receptors. Its structural features make it a candidate for investigating its potential as a bioactive molecule.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Researchers may investigate its efficacy and safety in treating various diseases or conditions.

Industry

In industry, this compound may find applications in the development of new materials, pharmaceuticals, or agrochemicals. Its unique properties can be leveraged to create innovative products and solutions.

Mechanism of Action

The mechanism of action of [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[4-(methoxymethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[4-(methoxymethyl)piperidin-1-yl]methanone include other benzodioxole, pyrazole, and piperidine derivatives. Examples include:

  • Benzodioxole derivatives
  • Pyrazole derivatives
  • Piperidine derivatives

Uniqueness

What sets this compound apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[4-(methoxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c1-24-10-13-4-6-22(7-5-13)19(23)16-8-14(20-21-16)11-25-15-2-3-17-18(9-15)27-12-26-17/h2-3,8-9,13H,4-7,10-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBKGEGOGJTZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(CC1)C(=O)C2=NNC(=C2)COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[4-(methoxymethyl)piperidin-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[4-(methoxymethyl)piperidin-1-yl]methanone
Reactant of Route 3
[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[4-(methoxymethyl)piperidin-1-yl]methanone
Reactant of Route 4
Reactant of Route 4
[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[4-(methoxymethyl)piperidin-1-yl]methanone
Reactant of Route 5
Reactant of Route 5
[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[4-(methoxymethyl)piperidin-1-yl]methanone
Reactant of Route 6
[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[4-(methoxymethyl)piperidin-1-yl]methanone

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